molecular formula C22H23NOS2 B460557 (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one CAS No. 142808-52-4

(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one

Cat. No.: B460557
CAS No.: 142808-52-4
M. Wt: 381.6g/mol
InChI Key: MZWLWOCKZOXMAV-KLCVKJMQSA-N
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Description

(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core with two (methylsulfanyl)phenyl groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidin-4-one core, which can be derived from commercially available piperidine derivatives.

    Formation of Methylene Bridges: The methylene bridges are introduced through a condensation reaction between the piperidin-4-one and 4-(methylsulfanyl)benzaldehyde under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore for the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or allosteric regulation.

Comparison with Similar Compounds

Similar Compounds

    (3E,5E)-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one: Similar in structure but with pyridinyl groups instead of (methylsulfanyl)phenyl groups.

    (3E,5E)-1-methyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one: Contains chlorophenyl groups instead of (methylsulfanyl)phenyl groups.

Uniqueness

The presence of (methylsulfanyl)phenyl groups in (3E,5E)-1-methyl-3,5-bis({[4-(methylsulfanyl)phenyl]methylidene})piperidin-4-one imparts unique chemical properties, such as increased lipophilicity and potential for sulfur-based interactions. These features distinguish it from other similar compounds and can influence its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NOS2/c1-23-14-18(12-16-4-8-20(25-2)9-5-16)22(24)19(15-23)13-17-6-10-21(26-3)11-7-17/h4-13H,14-15H2,1-3H3/b18-12+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWLWOCKZOXMAV-KLCVKJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C/C3=CC=C(C=C3)SC)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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